3-Anilino-2-veratrylacrylonitrile

Description

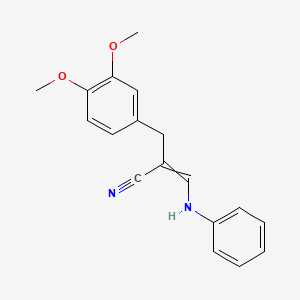

3-Anilino-2-(3,4,5-trimethoxybenzyl)acrylonitrile (CAS: 30078-48-9) is an acrylonitrile derivative characterized by an anilino group (-NH-C₆H₅) at position 3 and a 3,4,5-trimethoxybenzyl substituent at position 2 of the acrylonitrile backbone. Its molecular formula is C₁₉H₂₀N₂O₃, with a molecular weight of 324.37 g/mol . Notably, acrylonitriles are recognized for roles in cytotoxicity, membrane technology, and as intermediates in drug synthesis .

Structural Note: The term "veratryl" typically refers to a 3,4-dimethoxybenzyl group. However, the compound discussed here features a 3,4,5-trimethoxybenzyl substituent, indicating a possible nomenclature discrepancy. This distinction is critical for accurate structural and functional comparisons.

Properties

CAS No. |

30077-75-9 |

|---|---|

Molecular Formula |

C18H18N2O2 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

(Z)-3-anilino-2-[(3,4-dimethoxyphenyl)methyl]prop-2-enenitrile |

InChI |

InChI=1S/C18H18N2O2/c1-21-17-9-8-14(11-18(17)22-2)10-15(12-19)13-20-16-6-4-3-5-7-16/h3-9,11,13,20H,10H2,1-2H3/b15-13- |

InChI Key |

WRWFNXNJEVRTQT-SQFISAMPSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C/C(=C/NC2=CC=CC=C2)/C#N)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=CNC2=CC=CC=C2)C#N)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylonitrile Derivatives

Structural Analogs and Substituent Effects

The biological and physicochemical properties of acrylonitriles are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Diversity: The 3,4,5-trimethoxybenzyl group in the target compound introduces steric bulk and electron-donating methoxy groups, which may enhance binding to aromatic receptors but reduce solubility . The pyridyl and thioether groups in 3,3-di(ethylthio)-2-(2-pyridyl)acrylonitrile suggest metal-binding capabilities, relevant to catalytic or chelation-based applications .

Smaller analogs like 3-(dimethylamino)-2-phenylacrylonitrile may exhibit faster pharmacokinetic profiles due to reduced molecular weight .

Physicochemical Properties :

- Methoxy-rich compounds (e.g., the target molecule) face challenges in aqueous solubility, whereas sulfur-containing derivatives (e.g., methylsulfanyl or thioether groups) may improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.